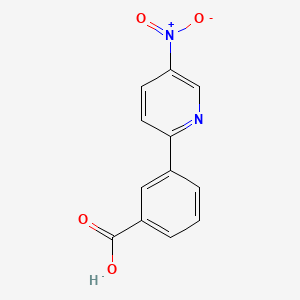

3-(5-Nitropyridin-2-yl)benzoic acid

Description

3-(5-Nitropyridin-2-yl)benzoic acid is a benzoic acid derivative substituted at the 3-position with a 5-nitro-pyridin-2-yl group. The nitro group on the pyridine ring imparts electron-withdrawing properties, influencing acidity and reactivity. The molecular formula is hypothesized as C₁₂H₈N₂O₄, with a molecular weight of 244.20 g/mol (analogous to its 4-substituted isomer, ).

Properties

IUPAC Name |

3-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-2-8(6-9)11-5-4-10(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHLQKGYMCYSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661696 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864075-95-6 | |

| Record name | 3-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(5-Nitropyridin-2-yl)benzoic acid is a compound characterized by its unique structural components: a benzene ring with a carboxylic acid group and a pyridine ring bearing a nitro group. Despite its potential, research on its biological activity remains limited. This article aims to explore the known biological activities, potential applications, and relevant findings from existing literature.

Structural Overview

The molecular structure of 3-(5-Nitropyridin-2-yl)benzoic acid includes:

- Benzene Ring : Contains a carboxylic acid group (COOH) at the 3rd position, contributing acidic properties.

- Pyridine Ring : Features a nitro group (NO2) at the 5th position, which influences the electronic characteristics of the molecule.

This compound's structure suggests potential for diverse biological interactions due to the presence of polar functional groups.

Antimicrobial Properties

While specific studies on 3-(5-Nitropyridin-2-yl)benzoic acid are scarce, related compounds within the benzoic acid family have demonstrated various biological activities, including:

- Antibacterial and Antifungal Activity : Compounds with similar structures have shown effectiveness against several bacterial strains and fungi. For instance, derivatives of benzoic acid have been investigated for their antimicrobial properties, indicating that 3-(5-Nitropyridin-2-yl)benzoic acid may also exhibit similar effects .

Enzyme Interaction

In silico studies suggest that compounds similar to 3-(5-Nitropyridin-2-yl)benzoic acid can interact with key enzymes involved in cellular processes:

- Cathepsins B and L : These enzymes are crucial for protein degradation pathways. Research indicates that certain benzoic acid derivatives activate these cathepsins, potentially leading to enhanced proteostasis. Although direct studies on 3-(5-Nitropyridin-2-yl)benzoic acid are lacking, its structural analogs demonstrate significant binding affinity to these enzymes .

Potential Applications

Given its structure and preliminary findings on related compounds, 3-(5-Nitropyridin-2-yl)benzoic acid may have several applications:

- Material Science : The nitro and carboxylic acid groups can influence material properties such as electrical conductivity and thermal stability, suggesting potential use in advanced materials.

- Pharmaceutical Development : The compound's potential antimicrobial and enzyme-inhibitory activities could lead to new therapeutic agents targeting infections or diseases related to protein misfolding.

Study on Related Compounds

- Biological Evaluation of Benzoic Acid Derivatives :

-

In Silico Binding Studies :

- Molecular docking studies have shown that structurally similar compounds exhibit strong interactions with cathepsins B and L. The binding affinities ranged from -7.6 to -9.18 kcal/mol for procathepsin B, indicating a robust interaction potential that could be explored further for 3-(5-Nitropyridin-2-yl)benzoic acid .

Comparison with Similar Compounds

Positional Isomer: 4-(5-Nitropyridin-2-yl)benzoic Acid

- CAS No.: 223127-49-9

- Molecular Formula : C₁₂H₈N₂O₄

- Key Differences :

- The nitro-pyridinyl group is attached at the 4-position of the benzene ring, enhancing symmetry compared to the 3-substituted isomer. This may improve crystallinity, as symmetry often facilitates stable crystal packing .

- Safety Data : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Heterocycle Variant: 3-(2-Aminopyrimidin-5-yl)benzoic Acid

- CAS No.: 914349-45-4

- Molecular Formula : C₁₁H₉N₃O₂

- Key Differences: Replaces the nitro-pyridine group with an amino-pyrimidine ring. The amino group is electron-donating, reducing acidity compared to the nitro-substituted analog. Physicochemical Properties: Lower molecular weight (215.21 g/mol) and higher hydrogen-bonding capacity (2 donors, 5 acceptors) may enhance solubility in polar solvents .

Functionalized Derivatives: 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic Acid

- CAS No.: 329042-48-0

- Key Differences: Features a conjugated enoic acid chain instead of a direct benzene-carboxylic acid linkage. This structure may exhibit unique reactivity, such as participation in cycloaddition reactions. Synthesis: Likely formed via amide coupling between 5-nitropyridin-2-amine and maleic anhydride derivatives .

Comparative Data Table

Research Implications

- Synthetic Challenges : The 3-substituted nitro-pyridinyl benzoic acid may require regioselective coupling methods, such as Suzuki-Miyaura reactions, to avoid isomer formation .

- Crystallography : Tools like Mercury and SHELXL can analyze differences in crystal packing between positional isomers .

- Applications : Nitro-aromatic compounds are explored in antimicrobial and anticancer agents, while sulfonated analogs dominate in industrial chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.